molecular formula C18H19Cl2NO2 B3198404 trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1013117-42-4

trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B3198404
CAS No.: 1013117-42-4
M. Wt: 352.3 g/mol
InChI Key: KXPXNHBOBQLZFO-PPPUBMIESA-N
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Description

trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine-based compound featuring a benzyl group at the 1-position and a 4-chlorophenyl substituent at the 4-position of the pyrrolidine ring. The carboxylic acid moiety is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name

(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H/t16-,17+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPXNHBOBQLZFO-PPPUBMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS Number: 80896-74-8) is a synthetic compound characterized by its unique pyrrolidine structure, which has been investigated for various biological activities. This article explores the compound's pharmacological properties, including its interactions with biological targets, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C18H19ClNO2
  • Molecular Weight : 352.26 g/mol
  • CAS Number : 80896-74-8

1. Melanocortin Receptor Interaction

Research has demonstrated that derivatives of trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine exhibit significant binding affinity to the melanocortin-4 receptor (MC4R). For instance, one derivative was found to bind with a potency of Ki=0.5nMK_i=0.5\,\text{nM} and acted as a functional antagonist with an IC50=48nMIC_{50}=48\,\text{nM} . This interaction suggests potential applications in obesity and metabolic disorders where MC4R is a critical target.

2. Antibacterial and Antifungal Activity

The compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain pyrrolidine derivatives, including those related to trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine, exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039mg mL0.0039\,\text{mg mL} to 0.025mg mL0.025\,\text{mg mL} against pathogens such as Staphylococcus aureus and Escherichia coli . These findings highlight the compound's potential as an antimicrobial agent.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's . Additionally, it demonstrated moderate activity against urease, indicating potential applications in managing urinary tract infections.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing trans-N-alkyl derivatives of pyrrolidine for evaluation at MC4R revealed that modifications to the benzyl group significantly enhanced binding affinity and selectivity . The synthesized compounds were characterized using techniques like NMR and mass spectrometry to confirm their structures.

Case Study 2: Antimicrobial Testing

In another investigation, a series of pyrrolidine derivatives were tested for antibacterial activity against multiple strains. The results indicated that halogen substitutions on the aromatic rings were crucial for enhancing bioactivity . The study provided detailed MIC values and highlighted the structure-activity relationship (SAR) that can guide future drug design.

Research Findings Summary

Activity TypeTarget/PathogenMeasurement/Result
Melanocortin BindingMC4RKi=0.5nM,IC50=48nMK_i=0.5\,\text{nM},IC_{50}=48\,\text{nM}
AntibacterialS. aureus, E. coliMIC range: 0.00390.025mg mL0.0039-0.025\,\text{mg mL}
AChE InhibitionAcetylcholinesteraseStrong inhibitory activity
Urease InhibitionUreaseModerate inhibitory activity

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent (4-position) Molecular Formula Molecular Weight Purity Storage Conditions CAS Number Source
trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid HCl 4-chlorophenyl C₁₉H₂₀ClNO₂·HCl 331.84 (calculated) >95.00% -80°C (6 months), -20°C (1 month) Not provided GLPBIO
trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid HCl p-tolyl (methyl) C₁₉H₂₂ClNO₂ 331.84 >95.00% Tightly closed, locked storage 1956309-30-0 Fluorochem , GLPBIO
trans-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid HCl 4-(trifluoromethyl)phenyl C₂₀H₂₀F₃NO₂·HCl 399.83 (calculated) Not provided Not specified 1381946-87-7 Parchem
trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid HCl 4-methoxyphenyl C₁₉H₂₁NO₃·HCl 347.83 (calculated) Consulted Not specified 698359-62-5 赫澎生物

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃): The 4-methoxyphenyl group may increase solubility in non-polar environments but reduce oxidative stability .
  • Molecular Weight and Solubility : The trifluoromethyl variant (399.83 g/mol) has the highest molecular weight due to fluorine atoms, which may reduce aqueous solubility compared to the chloro- and methoxy-substituted analogues .

Spectroscopic and Analytical Data

  • FTIR and MS Profiles : Analogues such as (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid exhibit characteristic FTIR peaks at 1675 cm⁻¹ (C=O stretch) and MS signals aligning with calculated molecular weights (e.g., m/z 466) . These data highlight the reproducibility of spectroscopic methods for validating pyrrolidine derivatives.

Research Implications and Limitations

  • Safety and Handling : Fluorochem’s safety guidelines (e.g., locked storage) emphasize the need for cautious handling of these compounds due to their reactive hydrochloride salts .

Q & A

Q. What are the standard synthetic routes for preparing trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring and subsequent functionalization. A common approach includes:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with a pyrrolidine precursor, followed by benzylation at the 1-position.
  • Step 2 : Stereoselective introduction of the carboxylic acid group at the 3-position, ensuring the trans configuration.
  • Step 3 : Conversion to the hydrochloride salt to enhance stability and solubility.
    For example, Boc-protected intermediates (e.g., Boc-(±)-trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid) are used to control stereochemistry, with final deprotection and salt formation . Industrial-scale methods may optimize catalysts (e.g., palladium for coupling reactions) and solvents (e.g., DMF or toluene) .

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric purity is assessed using chiral HPLC or supercritical fluid chromatography (SFC) . For instance, derivatives like (3R,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride are analyzed using chiral columns (e.g., Chiralpak AD-H) with UV detection at 254 nm. Absolute configuration is confirmed via X-ray crystallography using software like SHELXL .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable) confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolves absolute configuration and crystal packing; SHELX programs are widely used for refinement .
  • HRMS : Validates molecular weight and salt formation (e.g., [M+H]+^+ for C18_{18}H17_{17}Cl2_2NO2_2 at m/z 351.058) .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight containers protected from light. The hydrochloride salt form improves stability, but prolonged exposure to moisture or heat can degrade the compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

  • Temperature control : Lower temperatures reduce kinetic byproducts.
  • Chiral auxiliaries : Use of Boc or Fmoc groups to direct stereochemistry at the 3- and 4-positions .
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) improve enantioselectivity .

Q. What strategies resolve discrepancies between spectroscopic data and computational modeling results?

  • Polymorphism analysis : X-ray diffraction identifies alternative crystal forms that may skew NMR or FTIR data .
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl3_3 to assess hydrogen bonding or aggregation.
  • DFT calculations : Compare experimental 1H^1H NMR shifts with density functional theory (DFT)-predicted values .

Q. How does the hydrochloride salt influence bioavailability and metabolic stability?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and improves oral bioavailability by increasing dissolution rates. The trifluoromethyl group (if present in analogs) further enhances metabolic stability by resisting cytochrome P450 oxidation .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Catalyst efficiency : Transition from batch to flow chemistry for palladium-catalyzed steps improves yield .
  • Purification : Reverse-phase chromatography or recrystallization from ethanol/water mixtures ensures ≥95% purity .
  • Regioselectivity : Optimize protecting groups (e.g., tert-butyl esters) to avoid side reactions during benzylation .

Q. How can computational modeling predict biological activity for this compound?

  • Molecular docking : Screens against target proteins (e.g., enzymes or GPCRs) using software like AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., 4-chlorophenyl vs. 2,3-dichlorophenyl) with activity trends .
  • ADMET prediction : Tools like SwissADME forecast absorption and toxicity profiles based on logP and polar surface area .

Q. What analytical methods quantify trace impurities in bulk samples?

  • HPLC-MS : Detects impurities at <0.1% levels using C18 columns and gradient elution.
  • ICP-OES : Identifies heavy metal residues from catalysts (e.g., Pd or Cu) .
  • Karl Fischer titration : Measures residual moisture to ensure compliance with ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
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trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

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